- Combination of a 3-(imidazol-4-yl)-4-(amino)-benzenesulfonamide TEAD inhibitor with an EGFR inhibitor and/or MEK inhibitor for use in the treatment of lung cancer, World Intellectual Property Organization, , ,
Cas no 91890-00-5 (1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-)
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- structure](https://it.kuujia.com/scimg/cas/91890-00-5x500.png)
91890-00-5 structure
Nome del prodotto:1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-
Numero CAS:91890-00-5
MF:C10H19BO2
MW:182.067663431168
MDL:MFCD23381515
CID:1971235
PubChem ID:13267416
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-
- (Z)-2-Buten-2-ylboronic acid pinacol ester
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-methyl-1-propenyl)-, (Z)- (ZCI)
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- (9CI)
- 4,4,5,5-Tetramethyl-2-[(1Z)-1-methyl-1-propen-1-yl]-1,3,2-dioxaborolane (ACI)
- 2-[(2Z)-But-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-[(Z)-1-methylprop-1-enyl]-1,3,2-dioxaborolane
- MFCD23381515
- EN300-7473222
- SCHEMBL8755352
- EN300-380996
- 91890-00-5
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propen-1-yl]-
- 2-[(Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 91890-02-7
- 2-Buten-2-ylboronicacidpinacolester
- CS-0129371
- (Z)-2-(but-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- DB-160948
- Z3245419224
-
- MDL: MFCD23381515
- Inchi: 1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h7H,1-6H3/b8-7+
- Chiave InChI: HEZPWTQUZJEVQF-BQYQJAHWSA-N
- Sorrisi: C(/B1OC(C)(C)C(C)(C)O1)(\C)=C\C
Proprietà calcolate
- Massa esatta: 182.1478100g/mol
- Massa monoisotopica: 182.1478100g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 215
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 18.5Ų
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM328703-1g |
2-[(Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
91890-00-5 | 95%+ | 1g |
$1850 | 2022-08-31 | |
eNovation Chemicals LLC | Y1009466-100mg |
(Z)-2-Buten-2-ylboronic acid pinacol ester |
91890-00-5 | 95% | 100mg |
$255 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0217P-1g |
(Z)-2-Buten-2-ylboronic acid pinacol ester |
91890-00-5 | 97% | 1g |
¥8726.45 | 2025-01-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1200011-100mg |
(Z)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
91890-00-5 | 97% | 100mg |
¥2211.00 | 2024-04-25 | |
abcr | AB536749-1 g |
(Z)-2-Buten-2-ylboronic acid pinacol ester; . |
91890-00-5 | 1g |
€1,002.80 | 2022-06-09 | ||
eNovation Chemicals LLC | Y1009466-250mg |
(Z)-2-Buten-2-ylboronic acid pinacol ester |
91890-00-5 | 95% | 250mg |
$370 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0217P-100mg |
(Z)-2-Buten-2-ylboronic acid pinacol ester |
91890-00-5 | 97% | 100mg |
1382.31CNY | 2021-05-07 | |
eNovation Chemicals LLC | D589007-5g |
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propen-1-yl]- |
91890-00-5 | 95% | 5g |
$1785 | 2024-08-03 | |
Enamine | EN300-380996-0.5g |
2-[(2Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
91890-00-5 | 95.0% | 0.5g |
$927.0 | 2025-03-16 | |
Enamine | EN300-380996-1.0g |
2-[(2Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
91890-00-5 | 95.0% | 1.0g |
$966.0 | 2025-03-16 |
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water
1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Zirconocene chloride hydride Solvents: Dichloromethane ; 2 min, rt; 48 h, 50 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Riferimento
- Chemoselective Cross-Coupling of gem-Borazirconocene Alkanes with Aryl HalidesJournal of the American Chemical Society, 2020, 142(26), 11506-11513,
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Cobalt-Catalyzed Enantioconvergent Hydrogenation of Minimally Functionalized Isomeric OlefinsJournal of the American Chemical Society, 2022, 144(38), 17359-17364,
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: Sodium triethylborohydride , 2688877-55-4 Solvents: Pentane , Tetrahydrofuran ; 2 h, rt
Riferimento
- Pincer Iron Hydride Complexes for Alkene Isomerization: Catalytic Approach to Trisubstituted (Z)-Alkenyl BoronatesACS Catalysis, 2021, 11(16), 10138-10147,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Product subclass 10: vinyloxyboranesScience of Synthesis, 2004, 6, 337-401,
Metodo di produzione 6
Condizioni di reazione
1.1 Catalysts: Zirconocene chloride hydride Solvents: Dichloromethane ; 0 °C; 48 h, 45 °C
Riferimento
- Radical-polar crossover reactions of vinylboron ate complexesScience (Washington, 2017, 355(6328), 936-938,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Water
Riferimento
- Stereoselective syntheses of alcohols, XXV. Generation of enol borates and their addition to aldehydesLiebigs Annalen der Chemie, 1987, (11), 977-85,
Metodo di produzione 8
Condizioni di reazione
1.1 Catalysts: (OC-6-22)-Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: Tetrahydrofuran ; 16 h, 60 °C
Riferimento
- Ru-catalyzed isomerization of ω-alkenylboronates towards stereoselective synthesis of vinylboronates with subsequent in situ functionalizationChemical Science, 2020, 11(23), 5944-5949,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water
1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water
Riferimento
- Preparation of heterocyclic compounds as TEAD degraders and uses thereof, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Catalysts: (SP-4-1)-[2,5-Bis[[bis(1,1-dimethylethyl)phosphino-κP]methyl]-1H-pyrrolato-κN]hy… Solvents: Benzene-d6 ; < 60 min, 68 °C
Riferimento
- Mechanistic Studies of Alkyne Hydroboration by a Well-Defined Iron Pincer Complex: Direct Comparison of Metal-Hydride and Metal-Boryl ReactivityInorganic Chemistry, 2022, 61(27), 10477-10485,
Metodo di produzione 11
Condizioni di reazione
1.1 Catalysts: Tris(2,4,6-trifluorophenyl)borane Solvents: Dichloromethane ; 6 h, 60 °C
Riferimento
- Tris(2,4,6-trifluorophenyl)borane: An Efficient Hydroboration CatalystChemistry - A European Journal, 2017, 23(46), 10997-11000,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water ; rt
1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water ; rt
Riferimento
- Preparation of heterocycles as TEAD inhibitors and uses thereof, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Catalysts: Zirconocene chloride hydride Solvents: Dichloromethane ; rt → 45 °C; 48 h, 45 °C
Riferimento
- Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic EstersJournal of the American Chemical Society, 2013, 135(14), 5316-5319,
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Raw materials
- 2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2,3-Dimethylbutane-2,3-diol
- 2-Butene, 2-bromo-,(2E)- (9CI)
- Pinacolborane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1,3,2-Benzodioxaborole, 2-[(1Z)-1-methyl-1-propenyl]-
- 2-(but-3-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Preparation Products
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Letteratura correlata
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1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
2. Back matter
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:91890-00-5)1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-

Purezza:99%
Quantità:1g
Prezzo ($):1082.0